N-Nitrosopazopanib is derived from pazopanib, a well-known tyrosine kinase inhibitor utilized in cancer treatments, particularly for advanced renal cell carcinoma and soft tissue sarcomas . The compound falls under the broader classification of nitrosamines, which are known for their potential carcinogenic properties.
The synthesis of N-Nitrosopazopanib involves several steps:
The synthesis method emphasizes the importance of controlling reaction conditions to maximize yield and purity. For instance, using sodium hydrogen as a catalyst has been shown to improve yields significantly compared to traditional methods .
N-Nitrosopazopanib can participate in various chemical reactions typical for nitrosamines:
The stability and reactivity of N-Nitrosopazopanib are influenced by environmental factors such as pH and temperature, which can affect its decomposition rate and reactivity profile.
N-Nitrosopazopanib's mechanism of action is primarily linked to its parent compound pazopanib. As a tyrosine kinase inhibitor, it interferes with signaling pathways that promote tumor growth and angiogenesis:
Studies have shown that pazopanib effectively inhibits tumor growth in preclinical models, suggesting that N-Nitrosopazopanib may retain similar biological activities due to structural similarities .
N-Nitrosopazopanib has potential applications primarily in scientific research related to cancer therapeutics due to its structural relation to pazopanib. It may serve as a model compound for studying the effects of nitrosamines in biological systems or for developing new therapeutic agents targeting similar pathways.
Nitrosamine impurities emerged as a critical concern in pharmaceutical development following the 2018 detection of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (sartans), prompting global regulatory actions [2] [6]. These compounds are classified as probable human carcinogens based on robust animal studies, indicating that long-term exposure above certain thresholds may elevate cancer risk [2] [9]. The formation mechanisms of nitrosamines like N-Nitrosopazopanib involve complex chemical pathways, primarily the reaction between nitrosating agents (e.g., nitrites, nitrogen oxides) and secondary amines present in active pharmaceutical ingredients (APIs) or excipients under specific manufacturing or storage conditions [3] [6]. Regulatory agencies emphasize that nitrosamines can originate from multiple sources:
The toxicological significance of nitrosamines necessitates rigorous analytical control strategies throughout the drug lifecycle. For N-Nitrosopazopanib, this requires understanding its formation kinetics and stability profile, which differ substantially from its parent compound [6] [9]. Regulatory frameworks mandate that marketing authorization holders implement risk evaluation protocols using quality risk management principles (ICH Q9) to identify potential nitrosamine formation routes specific to each drug's chemistry [2] [6]. This proactive approach has transformed pharmaceutical development, placing greater emphasis on impurity fate mapping and genotoxic risk assessment early in process design.
Table 1: Fundamental Chemical Properties of N-Nitrosopazopanib
Property | Specification | Source |
---|---|---|
Molecular Formula | C₂₁H₂₂N₈O₃S | [1] [3] [4] |
Molecular Weight | 466.52 g/mol | [1] [3] |
CAS Registry Number | Not assigned | [1] [5] |
IUPAC Name | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)(nitroso)amino)-2-methylbenzenesulfonamide | [3] [4] |
Category | Nitrosamine Drug Substance Related Impurity (NDSRI) | [6] [9] |
Therapeutic Origin | Derived from Pazopanib (VEGFR inhibitor) | [7] [8] |
Pazopanib hydrochloride, marketed as Votrient®, functions as a multikinase angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α/β), and c-Kit tyrosine kinases [7] [8]. Its mechanism involves inhibiting tumor angiogenesis and suppressing cancer cell proliferation by blocking key signaling pathways [8]. The molecular structure contains multiple secondary amine moieties, particularly the dimethylamino and indazolyl groups, which serve as potential sites for nitrosation reactions that yield N-Nitrosopazopanib [3] [10].
The structural vulnerability of pazopanib to nitrosation stems from:
Analytical characterization of N-Nitrosopazopanib requires sophisticated chromatographic methods and mass spectrometric detection due to its structural complexity and low acceptable intake limits [3] [4]. Suppliers provide this impurity as a high-purity reference standard (typically >95% purity) accompanied by comprehensive characterization data, including HPLC chromatograms, mass spectra, and nuclear magnetic resonance (NMR) profiles for analytical method development and validation [1] [4]. The chemical reactivity of the nitroso group in N-Nitrosopazopanib differs fundamentally from pazopanib's pharmacological activity, as the derivative lacks the parent compound's targeted kinase inhibition while potentially exhibiting undesirable genotoxicity associated with nitrosamines [6] [9]. This distinction necessitates strict control strategies during pazopanib manufacturing, including assessment of raw materials for nitrite contamination, evaluation of water sources, and monitoring of recycling processes for solvents and catalysts [6] [10].
The regulatory landscape for nitrosamine impurities evolved rapidly following initial detections in sartans, with significant developments from the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA). The EMA issued guidance under Article 5(3) of Regulation (EC) No 726/2004, mandating marketing authorization holders to conduct comprehensive risk assessments for nitrosamine impurities in human medicinal products [2] [6]. This framework requires manufacturers to:
The FDA's guidance "Control of Nitrosamine Impurities in Human Drugs" introduced the Carcinogenic Potency Categorization Approach (CPCA) for establishing Acceptable Intake (AI) limits for Nitrosamine Drug Substance Related Impurities (NDSRIs) like N-Nitrosopazopanib [6] [9]. This scientifically advanced framework categorizes nitrosamines into Potency Categories 1-5 based on their structural features and presumed metabolic activation via α-hydroxylation, eliminating the need for direct carcinogenicity data for each compound [6]. For N-Nitrosopazopanib, regulatory agencies would establish its AI limit by:
Table 2: Key Regulatory Milestones for Nitrosamine Impurity Control
Date | Agency | Guidance Document | Key Provisions |
---|---|---|---|
2020 | EMA | EMA/409815/2020 Q&A | Mandatory risk assessment for chemical and biological products; Defined root causes and testing requirements [2] |
2023 (Updated) | FDA | Control of Nitrosamine Impurities in Human Drugs | Introduced CPCA for NDSRIs; Established AI limits based on potency categories [6] [9] |
2023 | FDA | Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | Detailed safety assessment framework for NDSRIs; Implementation timelines for manufacturers [9] |
2024 (Revised) | FDA | Control of Nitrosamine Impurities in Human Drugs | Updated detection and prevention strategies; Compliance timelines [9] |
Manufacturers must employ validated analytical methods capable of detecting N-Nitrosopazopanib at trace levels, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate sample preparation techniques [4] [6]. The analytical challenges include:
Regulatory compliance requires continual method refinement as analytical technology advances and regulatory expectations evolve. The timeline for implementation requires manufacturers to complete risk assessments, confirmatory testing, and necessary process changes within defined regulatory deadlines to ensure patient safety while maintaining drug supply [6] [9].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3